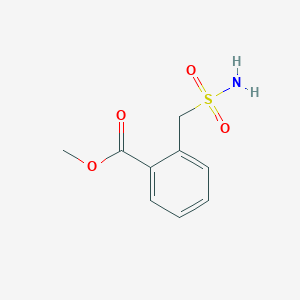

Methyl 2-(sulfamoylmethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(sulfamoylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOUFTHAEAVMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879518 | |

| Record name | Benzoic acid,2-[(AmSO2)Me]-,Me ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112941-26-1 | |

| Record name | Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((aminosulfonyl)methyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112941261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid,2-[(AmSO2)Me]-,Me ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(aminosulfonyl)methyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-(sulfamoylmethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for Methyl 2-(sulfamoylmethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound, also known as o-Carbomethoxybenzyl sulfonamide, can be effectively achieved through the acid-catalyzed reaction of saccharin with methanol. This method offers a direct route to the desired product.

The reaction proceeds by the refluxing of saccharin with an excess of methanol, using concentrated sulfuric acid as a catalyst. The reaction mixture is then cooled to induce crystallization of the crude product. Purification is subsequently carried out by slurrying the crude material in an aqueous sodium acetate solution to remove unreacted saccharin, yielding the pure this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the reaction of saccharin and methanol.

Materials:

-

Saccharin

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Acetate

-

Water

-

Nitrogen gas (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

pH meter or pH paper

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine saccharin and methanol. The molar ratio of saccharin to methanol should be in the range of 1:8 to 1:16.

-

Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid to the reaction mixture. The molar ratio of saccharin to sulfuric acid should be approximately 1:0.10 to 1:0.82.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere (optional) for a period of 2 to 4 hours.

-

Crystallization: After the reflux period, cool the reaction mixture to a temperature between 10°C and 30°C using a water or ice bath. Seeding with a small crystal of pure this compound can be done to induce crystallization.

-

Isolation of Crude Product: Isolate the crude crystallized product by filtration using a Buchner funnel. The organic filtrate can be retained for potential recycling in subsequent batches.

-

Purification: Slurry the crude material in water and adjust the pH to approximately 4.5 with a sodium acetate solution. This step selectively dissolves the unreacted saccharin.

-

Final Product Isolation: Filter the slurry to collect the purified this compound. Wash the product with water.

-

Drying: Dry the final product in a vacuum oven at 50°C to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the ethyl ester analog (o-carboethoxybenzene sulfonamide), which can be considered indicative for the synthesis of the methyl ester.[1][2]

| Parameter | Value | Reference |

| Reactant Ratios | ||

| Saccharin : Ethanol (Molar Ratio) | 1 : 8 to 1 : 16 | [1][2] |

| Saccharin : Sulfuric Acid (Molar Ratio) | 1 : 0.10 to 1 : 0.82 | [1][2] |

| Reaction Conditions | ||

| Reflux Time | 2 to 4 hours | [2] |

| Crystallization Temperature | 10°C to 30°C | [2] |

| Purification | ||

| pH for Saccharin Removal | ~4.5 | [1] |

| Product Characteristics | ||

| Average Yield | > 80% | [2] |

| Purity | > 95% | [2] |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for this compound.

References

An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(sulfamoylmethyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential reference for utilizing this compound as a versatile building block in medicinal chemistry and organic synthesis.

Introduction and Strategic Overview

This compound, a bifunctional organic molecule, incorporates a benzoate ester and a primary sulfonamide linked by a methylene bridge. The presence of the sulfonamide moiety, a critical pharmacophore in a wide array of therapeutic agents, combined with the reactive potential of the methyl ester, makes this compound a subject of significant interest for synthetic and medicinal chemists. Its structure presents a unique scaffold for creating novel molecular entities with potential biological activity. This guide aims to consolidate the available technical data and provide expert analysis of its chemical behavior, thereby enabling its effective application in research and development settings.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 112941-26-1[1]. Its structure features a benzene ring substituted at the 1- and 2-positions with a methoxycarbonyl group and a sulfamoylmethyl group, respectively.

Key Identifiers and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties for this compound. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and for designing experimental protocols.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 112941-26-1 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₄S | PubChem[1] |

| Molecular Weight | 229.26 g/mol | PubChem[1] |

| Exact Mass | 229.04087901 Da | PubChem[1] |

| Synonyms | o-Carbomethoxybenzyl sulfonamide, Methyl 2-(Aminosulfonylmethyl)benzoate | CymitQuimica[2] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 94.8 Ų | PubChem[1] |

Spectroscopic Analysis: A Structural Elucidation

Spectroscopic data provides an empirical fingerprint of a molecule's structure. While experimental spectra for this specific compound are not widely published, a detailed theoretical analysis based on its functional groups allows for a robust prediction of its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Protons (4H): These would appear in the downfield region, approximately δ 7.4-8.1 ppm. The ortho-substitution pattern will lead to a complex multiplet.

-

Methylene Protons (-CH₂-): A sharp singlet is anticipated around δ 4.5-5.0 ppm, corresponding to the two protons of the benzylic methylene bridge.

-

Methyl Protons (-OCH₃): A distinct singlet for the three methyl ester protons is expected around δ 3.9 ppm.

-

Amide Protons (-SO₂NH₂): A broad singlet corresponding to the two amine protons would appear, potentially around δ 7.3 ppm, whose chemical shift and appearance can be highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum would corroborate the structure with the following predicted signals:

-

Carbonyl Carbon (-C=O): δ ~167 ppm

-

Aromatic Carbons: 6 distinct signals between δ 128-140 ppm.

-

Methylene Carbon (-CH₂-): δ ~55-60 ppm.

-

Methyl Carbon (-OCH₃): δ ~52 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of key functional groups. Based on available data for similar structures, the following absorption bands are expected[1]:

-

N-H Stretching: Two bands characteristic of a primary sulfonamide around 3350 and 3250 cm⁻¹.

-

C-H Stretching (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1720 cm⁻¹.

-

S=O Stretching (Sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-O Stretching (Ester): A strong band in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the compound[1][3].

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the exact mass of the molecule (229.04).

-

Key Fragmentation Pathways: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z 198, or cleavage of the C-S bond, leading to fragments corresponding to the benzyl and sulfamoyl moieties.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

Workflow: Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol Insight:

-

Radical Bromination: The synthesis begins with the selective bromination of the benzylic methyl group of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is a well-established method for functionalizing benzylic positions.

-

Sulfonate Formation: The resulting benzylic bromide is a potent electrophile. A nucleophilic substitution with sodium sulfite provides the corresponding sodium sulfonate salt, a stable and crystalline intermediate.

-

Sulfonyl Chloride Synthesis: The sulfonate salt is then converted to the more reactive sulfonyl chloride. This is a critical step, typically achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This intermediate is highly reactive and moisture-sensitive.

-

Amination: The final step involves the reaction of the sulfonyl chloride with an excess of aqueous ammonia. The reaction is typically performed at low temperatures to control exothermicity and then allowed to warm to room temperature to ensure complete conversion to the desired primary sulfonamide.

Chemical Reactivity Profile

-

Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield 2-(sulfamoylmethyl)benzoic acid. Basic hydrolysis using NaOH or KOH is typically more efficient and less prone to side reactions.

-

Sulfonamide Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by strong bases. This allows for N-alkylation or other modifications at the sulfonamide nitrogen.

-

Aromatic Ring Substitution: The ester group is an electron-withdrawing, deactivating group that directs electrophilic aromatic substitution to the meta-position (relative to the ester). The sulfamoylmethyl group is also deactivating. Therefore, reactions like nitration or halogenation on the aromatic ring would require harsh conditions and are expected to yield the 4- or 5-substituted product.

Potential Applications in Drug Development

The structural motifs within this compound make it a valuable scaffold for medicinal chemistry.

-

Scaffold for Inhibitors: Sulfonamides are cornerstone functional groups in a multitude of drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents. This compound can serve as a starting point for developing novel inhibitors where the benzoate portion can be modified to target specific binding pockets in enzymes.

-

Intermediate for Complex Synthesis: It can be used as a versatile chemical intermediate. For instance, the ester can be converted to an amide or reduced to an alcohol, providing further points for molecular diversification.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Recommended Precautionary Statements:

-

P264: Wash skin thoroughly after handling[1].

-

P270: Do not eat, drink or smoke when using this product[1].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[1][4].

-

P301+P317: IF SWALLOWED: Get medical help[1].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][4].

Handling Protocol:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[4].

Conclusion

This compound is a compound with significant untapped potential in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of two key functional groups—an ester and a sulfonamide—make it an attractive building block for the creation of complex molecular architectures. This guide provides the foundational knowledge required for researchers to handle, characterize, and strategically employ this compound in their scientific endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 2-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for Methyl 2-(sulfamoylmethyl)benzoate is not currently available in the public domain. This guide presents a hypothesized mechanism based on the well-documented activities of structurally analogous sulfonamide-containing compounds.

Introduction

This compound is a sulfonamide-containing organic compound. While it is primarily recognized as a chemical intermediate in the synthesis of various molecules, its structural features, particularly the presence of a sulfonamide group, suggest a potential for biological activity. This guide explores the hypothesized mechanism of action of this compound as a carbonic anhydrase inhibitor, drawing parallels from closely related and well-studied analogs.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Based on the established pharmacology of sulfonamide derivatives, the most probable mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The proposed mechanism involves the binding of the sulfonamide moiety of this compound to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction is thought to occur through the coordination of the nitrogen atom of the deprotonated sulfonamide group with the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding event blocks the access of the substrate (carbon dioxide) to the active site, thereby inhibiting the enzyme's function.

Particularly, studies on structurally similar compounds, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, have demonstrated potent and selective inhibition of carbonic anhydrase IX (CAIX)[1][2]. CAIX is a transmembrane enzyme that is highly overexpressed in various tumors and contributes to the acidification of the tumor microenvironment, a process linked to cancer progression and metastasis[1][2]. Therefore, it is plausible that this compound could exhibit inhibitory activity against CAIX and other carbonic anhydrase isoforms.

Signaling Pathway Diagram

References

Spectroscopic Profile of Methyl 2-(sulfamoylmethyl)benzoate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-(sulfamoylmethyl)benzoate (CAS No: 112941-26-1; Molecular Formula: C₉H₁₁NO₄S; Molecular Weight: 229.26 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic behavior based on its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Predicted Spectroscopic Data

This compound is a substituted aromatic compound containing a methyl ester and a sulfamoylmethyl group. The key structural features influencing its spectroscopic profile are the benzene ring, the carbonyl group (C=O) of the ester, the sulfonyl group (SO₂) of the sulfonamide, and the various C-H, C-O, C-N, and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.9 - 8.1 | Doublet | 1H | Aromatic H (ortho to -COOCH₃) |

| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic H |

| ~ 4.5 - 4.8 | Singlet | 2H | -CH₂-SO₂NH₂ |

| ~ 3.9 | Singlet | 3H | -COOCH₃ |

| ~ 5.0 - 5.5 (broad) | Singlet | 2H | -SO₂NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 167 | Quaternary | -C OOCH₃ |

| ~ 135 | Quaternary | Aromatic C (substituted with -CH₂SO₂NH₂) |

| ~ 132 | CH | Aromatic CH |

| ~ 131 | Quaternary | Aromatic C (substituted with -COOCH₃) |

| ~ 130 | CH | Aromatic CH |

| ~ 129 | CH | Aromatic CH |

| ~ 128 | CH | Aromatic CH |

| ~ 55 | CH₂ | -C H₂-SO₂NH₂ |

| ~ 52 | CH₃ | -COOC H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the ester and sulfonamide groups, as well as the aromatic ring. A known FTIR spectrum was acquired using a Bruker IFS 85 instrument with a KBr-Pellet technique[1]. While the full dataset is not publicly available, the expected absorption bands are summarized below.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Weak-Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~ 1720 | Strong | C=O Stretch | Ester (-COOCH₃) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1340 | Strong | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

| ~ 1280 | Strong | C-O Stretch | Ester |

| ~ 1160 | Strong | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Data for this compound is available in the mzCloud database, acquired via an Orbitrap ID-X instrument[2]. The molecular ion peak [M]⁺ would be expected at an m/z of approximately 229.04.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Putative Fragment | Fragment Lost |

| 229 | [C₉H₁₁NO₄S]⁺ | (Molecular Ion) |

| 198 | [C₈H₈NO₂S]⁺ | -OCH₃ |

| 170 | [C₈H₈O₂S]⁺ | -COOCH₃ |

| 150 | [C₈H₈O₂]⁺ | -SO₂NH₂ |

| 135 | [C₇H₅O₂]⁺ | -CH₂SO₂NH₂ |

| 91 | [C₇H₇]⁺ | (Tropylium ion) |

Experimental Protocols

The following sections detail standardized procedures for the spectroscopic analysis of solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

The final solution height in the tube should be approximately 4-5 cm.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or the FID of a strong singlet.

-

Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

-

Data Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of the solid sample into a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

-

If necessary, filter the final solution to remove any particulates.

-

Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.

-

-

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 229) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel organic compound.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound and provided detailed, standardized protocols for their experimental determination. While experimental ¹H and ¹³C NMR data are not currently available in the public domain, the predicted values and expected FTIR and MS fragmentation patterns offer a solid foundation for researchers. The provided workflows and protocols are designed to assist in the generation of high-quality, reproducible spectroscopic data, which is essential for the unambiguous characterization of this and other novel chemical entities in a research and development setting.

References

"Methyl 2-(sulfamoylmethyl)benzoate" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Methyl 2-(sulfamoylmethyl)benzoate, focusing on its identifiers, chemical properties, and available data. This information is crucial for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Core Compound Identifiers

This compound is a distinct chemical entity with a range of identifiers used across various chemical databases and regulatory bodies. The primary identifier for this compound is its CAS number, which is 112941-26-1 .[1][2] This number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature.

A comprehensive list of identifiers for this compound is provided in the table below, offering a quick reference for database searches and regulatory submissions.

| Identifier Type | Value |

| CAS Number | 112941-26-1 |

| PubChem CID | 13958774 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) |

| InChIKey | DBOUFTHAEAVMJC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1CS(=O)(=O)N |

| Molecular Formula | C9H11NO4S |

| Molecular Weight | 229.26 g/mol |

| European Community (EC) Number | 419-010-5, 680-239-0 |

| DSSTox Substance ID | DTXSID20879518 |

Source: PubChem, European Chemicals Agency (ECHA)[1]

Chemical and Physical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key computed and experimental properties of this compound.

| Property | Value |

| Molecular Weight | 229.26 g/mol |

| Molecular Formula | C9H11NO4S |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 229.04087901 Da |

| Monoisotopic Mass | 229.04087901 Da |

| Topological Polar Surface Area | 94.8 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 319 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Source: PubChem[1]

Synonyms and Alternative Names

In scientific literature and commercial listings, this compound may be referred to by several alternative names. Awareness of these synonyms is essential for comprehensive literature searches.

| Synonym |

| o-Carbomethoxybenzyl sulfonamide |

| Methyl 2-(Aminosulfonylmethyl)benzoate |

| Benzoic acid, 2-((aminosulfonyl)methyl)-, methyl ester |

| Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester |

| 2-(Methyl formate)benzyl sulfonamide |

| Methyl 2-((aminosulfonyl)methyl)benzoate |

| 2-Carbomethoxybenzylsulfonamide |

| methyl-a-aminosulfonyl-o-toluate |

| 2-methoxycarbonylbenzylsulfonamide |

| 2-(Carbomethoxybenzyl sulfonamide |

| (2-methoxycarbonylbenzyl)sulfonamide |

| Methyl 2-[(sulfamoyl)methyl]benzoate |

| 2-(sulfamoylmethyl)benzoic acid methyl ester |

| 2-(Aminosulfonylmethyl)benzoic Acid Methyl Ester |

Source: PubChem, CymitQuimica[1][2]

Logical Relationship of Identifiers

The various identifiers for a chemical compound are interconnected, providing different layers of information from a simple numerical tag to a complete structural description. The following diagram illustrates the logical flow from the common name to the detailed structural identifiers.

Caption: Logical flow from the common chemical name to its structural identifiers.

Experimental Protocols

Currently, detailed, publicly available experimental protocols for the synthesis or use of this compound in specific assays or biological systems are limited. While some patents describe its synthesis, they do not provide the level of detail required for replication in a research setting. Researchers interested in the synthesis of this compound may refer to patents in the field of organic compound synthesis for general guidance.[3][4][5]

Signaling Pathways and Biological Activity

As of the date of this guide, there is no significant information available in the public domain regarding the specific biological activity of this compound or its involvement in any signaling pathways. Further research is required to elucidate its potential pharmacological or biological roles.

This guide serves as a foundational resource for professionals working with this compound. For the most current information, it is recommended to consult the primary chemical databases and scientific literature.

References

- 1. Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | C9H11NO4S | CID 13958774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 5. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate

IUPAC Name: Methyl 2-(sulfamoylmethyl)benzoate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a potential synthetic pathway, and its putative role in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is an organic compound containing a benzoate methyl ester and a sulfamoylmethyl group. Its physicochemical properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | PubChem[4] |

| Molecular Weight | 229.25 g/mol | ChemScene[1] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 112941-26-1 | PubChem[4] |

| Appearance | Solid (predicted) | CymitQuimica[3] |

| SMILES | COC(=O)C1=CC=CC=C1CS(=O)(=O)N | PubChem[4] |

| InChI Key | DBOUFTHAEAVMJC-UHFFFAOYSA-N | mzCloud[2] |

Synthesis and Experimental Protocols

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (A Related Compound)

This synthesis is presented as a reference for a potential synthetic route to analogous compounds.

Materials:

-

Methyl 2-methoxy-5-chlorobenzoate

-

Sodium sulfinate

-

Cuprous chloride (catalyst)

-

Tetrahydrofuran (solvent)

-

Activated carbon

Procedure:

-

To a 1000 ml reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.25g (0.0125 mol) of cuprous chloride, and 26.285g (0.255 mol) of sodium sulfinate.[5]

-

Heat the reaction mixture to 65°C and maintain this temperature for 12 hours.[5]

-

After the reaction is complete, add 2g of activated carbon to the solution and filter while hot.[5]

-

Concentrate the filtrate to dryness under reduced pressure.[5]

-

Dry the resulting solid under vacuum at 60°C to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[5]

Characterization:

-

The product can be characterized by High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

Potential Biological Activity and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, structurally similar compounds, specifically substituted methyl 5-sulfamoyl-benzoates, have been identified as potent and selective inhibitors of carbonic anhydrase IX (CAIX).[8] CAIX is a tumor-associated enzyme that is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[8]

The inhibition of carbonic anhydrases by sulfonamide-containing compounds is a well-established mechanism in drug development.[8] The primary sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of the enzyme. Given the presence of a sulfonamide moiety in this compound, it is plausible that it could also exhibit inhibitory activity against carbonic anhydrases.

Below is a conceptual diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide-containing inhibitor.

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide-containing compound.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Caption: A logical workflow for the development and evaluation of this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, particularly as a scaffold for the design of enzyme inhibitors. While detailed experimental data for this specific molecule is sparse in publicly available literature, its structural similarity to known carbonic anhydrase inhibitors suggests a promising avenue for future research. The synthesis and evaluation of this and related compounds could lead to the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic pathways, physicochemical properties, and biological activities.

References

- 1. chemscene.com [chemscene.com]

- 2. mzCloud – Methyl 2 sulfamoylmethyl benzoate [mzcloud.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | C9H11NO4S | CID 13958774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 7. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 8. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of Methyl 2-(sulfamoylmethyl)benzoate. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related compounds to infer potential characteristics and methodologies. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized using Graphviz. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Molecular Structure and Chemical Properties

This compound is a chemical compound with the molecular formula C₉H₁₁NO₄S.[1] Its structure features a benzene ring substituted with a methyl ester group and a sulfamoylmethyl group at positions 2 and 1, respectively.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Carbomethoxybenzyl sulfonamide, Methyl 2-(Aminosulfonylmethyl)benzoate | [2] |

| CAS Number | 112941-26-1 | [1] |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.26 g/mol | [1] |

| Physical State | Solid (predicted) | |

| InChI | InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | [1] |

| InChIKey | DBOUFTHAEAVMJC-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC=CC=C1CS(=O)(=O)N | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| O-CH ₃ | 3.9 | Singlet |

| CH ₂-S | 4.5 | Singlet |

| NH ₂ | 7.2 | Singlet (broad) |

| Aromatic H | 7.4 - 8.1 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| O-C H₃ | 52 |

| C H₂-S | 58 |

| Aromatic C | 128 - 135 |

| C =O | 167 |

Disclaimer: The NMR data presented above are predictions based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Proposed Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on methods used for structurally analogous compounds, such as Methyl 2-methoxy-5-sulfamoylbenzoate.[3][4][5] The proposed pathway involves the reaction of a methyl 2-(chloromethyl)benzoate with a sulfonamide source.

Proposed Experimental Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Methodologies (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of this compound, adapted from procedures for similar molecules.

Step 1: Synthesis of Sodium 2-(methoxycarbonyl)phenylmethanesulfonate

-

Methyl 2-(chloromethyl)benzoate would be reacted with a solution of sodium sulfite in a suitable solvent system (e.g., water/ethanol).

-

The reaction mixture would be heated under reflux for several hours.

-

The resulting product would be isolated by cooling the mixture and collecting the precipitate.

Step 2: Synthesis of Methyl 2-((chlorosulfonyl)methyl)benzoate

-

The sodium 2-(methoxycarbonyl)phenylmethanesulfonate from the previous step would be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in an inert solvent (e.g., dichloromethane).

-

The reaction would likely be carried out at a controlled temperature, for instance, 0°C to room temperature.

-

The product would be isolated by removing the solvent under reduced pressure.

Step 3: Synthesis of this compound

-

The crude Methyl 2-((chlorosulfonyl)methyl)benzoate would be dissolved in an appropriate solvent and reacted with a source of ammonia, such as aqueous or gaseous ammonia.

-

The reaction would likely be exothermic and require cooling.

-

The final product would be isolated by extraction and purified by crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the presence of a sulfonamide group, a key pharmacophore in many carbonic anhydrase inhibitors, suggests a potential interaction with this enzyme family. Structurally related sulfonamides have been shown to be potent inhibitors of various carbonic anhydrase isoforms, some of which are implicated in diseases such as cancer and glaucoma.

Hypothetical Signaling Pathway Inhibition

If this compound were to act as a carbonic anhydrase inhibitor, it could potentially modulate signaling pathways associated with tumor metabolism and pH regulation. The diagram below illustrates a hypothetical mechanism of action.

Caption: Hypothetical inhibition of carbonic anhydrase IX by the title compound.

Disclaimer: The biological activity and signaling pathway described above are purely hypothetical and based on the structural similarity of this compound to known carbonic anhydrase inhibitors. Experimental validation is required to confirm these hypotheses.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. While direct experimental data is scarce, this guide provides a foundational understanding of its structure, properties, and a plausible route for its synthesis. The hypothesized interaction with carbonic anhydrases opens an avenue for future research into its potential therapeutic applications. Further experimental work is crucial to validate the predicted properties and explore the biological activities of this compound.

References

- 1. Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | C9H11NO4S | CID 13958774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 5. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of Methyl 2-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-(sulfamoylmethyl)benzoate (MeSAB), a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is paramount for the design, optimization, and control of its solution crystallization process, which is a key step in its purification and manufacturing.

Core Topic: Solubility Profile of this compound

The solubility of this compound has been systematically determined in a range of organic solvents, revealing significant variations that are dependent on the nature of the solvent and the temperature. This data is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in sixteen different organic solvents across a temperature range of 272.15 K to 324.15 K under ambient pressure. The results indicate that MeSAB exhibits the highest solubility in ketones and the lowest in alcohols.[1]

A summary of the solubility data is presented in the tables below. At a constant temperature, the solubility of this compound in the tested solvents follows this descending order: cyclopentanone > acetone > 2-butanone > acetonitrile > 2-pentanone ≈ methyl acetate > ethyl acetate > ethyl formate > methanol > ethanol > n-propanol > isopropanol > n-butanol > n-pentanol > isopentanol ≈ isobutanol.[1]

Table 1: Solubility of this compound in Alcohols (Mole Fraction, x)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | n-Pentanol | Isopentanol |

| 272.15 | 0.0185 | 0.0132 | 0.0101 | 0.0089 | 0.0075 | 0.0063 | 0.0058 | 0.0055 |

| 278.15 | 0.0231 | 0.0165 | 0.0126 | 0.0111 | 0.0094 | 0.0079 | 0.0072 | 0.0069 |

| 283.15 | 0.0288 | 0.0206 | 0.0157 | 0.0138 | 0.0117 | 0.0098 | 0.0090 | 0.0086 |

| 288.15 | 0.0359 | 0.0257 | 0.0196 | 0.0172 | 0.0146 | 0.0122 | 0.0112 | 0.0107 |

| 293.15 | 0.0448 | 0.0321 | 0.0245 | 0.0215 | 0.0182 | 0.0152 | 0.0140 | 0.0133 |

| 298.15 | 0.0558 | 0.0400 | 0.0305 | 0.0268 | 0.0227 | 0.0190 | 0.0175 | 0.0166 |

| 303.15 | 0.0696 | 0.0499 | 0.0380 | 0.0334 | 0.0283 | 0.0237 | 0.0218 | 0.0207 |

| 308.15 | 0.0867 | 0.0622 | 0.0474 | 0.0416 | 0.0353 | 0.0295 | 0.0272 | 0.0258 |

| 313.15 | 0.1081 | 0.0775 | 0.0591 | 0.0519 | 0.0440 | 0.0368 | 0.0339 | 0.0322 |

| 318.15 | 0.1347 | 0.0966 | 0.0736 | 0.0647 | 0.0548 | 0.0459 | 0.0422 | 0.0401 |

| 323.15 | 0.1679 | 0.1204 | 0.0917 | 0.0806 | 0.0683 | 0.0572 | 0.0526 | 0.0500 |

Table 2: Solubility of this compound in Ketones, Esters, and Acetonitrile (Mole Fraction, x)

| Temperature (K) | 2-Butanone | Acetone | Ethyl Acetate | 2-Pentanone | Acetonitrile | Methyl Acetate | Ethyl Formate | Cyclopentanone |

| 272.15 | 0.0482 | 0.0523 | 0.0298 | 0.0315 | 0.0345 | 0.0318 | 0.0263 | 0.0567 |

| 278.15 | 0.0593 | 0.0643 | 0.0367 | 0.0388 | 0.0425 | 0.0391 | 0.0324 | 0.0697 |

| 283.15 | 0.0729 | 0.0791 | 0.0451 | 0.0477 | 0.0522 | 0.0481 | 0.0398 | 0.0857 |

| 288.15 | 0.0896 | 0.0972 | 0.0555 | 0.0586 | 0.0642 | 0.0591 | 0.0489 | 0.1054 |

| 293.15 | 0.1102 | 0.1195 | 0.0682 | 0.0721 | 0.0789 | 0.0727 | 0.0601 | 0.1296 |

| 298.15 | 0.1355 | 0.1469 | 0.0838 | 0.0886 | 0.0970 | 0.0894 | 0.0739 | 0.1593 |

| 303.15 | 0.1666 | 0.1806 | 0.1030 | 0.1089 | 0.1193 | 0.1100 | 0.0909 | 0.1959 |

| 308.15 | 0.2048 | 0.2221 | 0.1267 | 0.1339 | 0.1467 | 0.1352 | 0.1118 | 0.2409 |

| 313.15 | 0.2518 | 0.2731 | 0.1558 | 0.1646 | 0.1804 | 0.1663 | 0.1375 | 0.2962 |

| 318.15 | 0.3096 | 0.3358 | 0.1916 | 0.2024 | 0.2218 | 0.2045 | 0.1691 | 0.3643 |

| 323.15 | 0.3807 | 0.4130 | 0.2356 | 0.2489 | 0.2727 | 0.2515 | 0.2079 | 0.4481 |

Experimental Protocols

The solubility of this compound was determined using a gravimetric method.[1] The experimental procedure is detailed below.

Materials:

-

This compound (Purity > 99%)

-

Sixteen organic solvents (analytical grade)

-

Thermostatic bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Isothermal dissolution vessel

Procedure:

-

An excess amount of this compound was added to a known mass of each of the sixteen solvents in an isothermal dissolution vessel.

-

The mixture was continuously stirred and maintained at a constant temperature using the thermostatic bath.

-

The solution was allowed to reach equilibrium, which was determined by periodically sampling the supernatant and analyzing its concentration until a constant value was achieved.

-

Once equilibrium was reached, the stirring was stopped, and the solution was allowed to settle.

-

A known volume of the clear supernatant was carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

The withdrawn sample was immediately weighed and then dried to a constant weight to determine the mass of the dissolved solute.

-

The mole fraction solubility was then calculated from the masses of the solute and the solvent.

-

This procedure was repeated for each solvent at various temperatures ranging from 272.15 K to 324.15 K.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the gravimetric method used for determining the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

The dissolution of this compound was found to be an endothermic and spontaneous process.[1] This information is critical for industrial applications, as it helps in predicting the behavior of the compound during crystallization and in designing efficient and controlled manufacturing processes. The provided solubility data and experimental protocol serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Methyl 2-(sulfamoylmethyl)benzoate as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of methyl 2-(sulfamoylmethyl)benzoate and its potential as a carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds, specifically methyl 5-sulfamoyl-benzoates, to provide a comprehensive understanding of the core principles of targeting carbonic anhydrases with this class of molecules.[1][2][3] This document covers the synthesis, quantitative inhibitory data against various CA isozymes, detailed experimental protocols for assessing inhibition, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, respiration, and biosynthesis.[4][7][8] Twelve catalytically active CA isozymes have been identified in humans, each with distinct tissue distribution and physiological roles.[1][2]

The involvement of certain CA isoforms in pathological conditions has rendered them attractive targets for drug development.[1][2][7] For instance, CA II is a well-established target for diuretics and anti-glaucoma drugs.[9][10] More recently, the tumor-associated isoform CA IX has gained significant attention as an anticancer target.[1][2] CA IX is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[1][2] Therefore, selective inhibitors of CA IX are being actively pursued as novel anticancer therapeutics.[1][2]

Sulfonamides are a well-established class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[8] this compound belongs to this class of compounds and represents a scaffold of interest for the design of potent and selective CA inhibitors.

Quantitative Inhibitory Data

Table 1: Observed Dissociation Constants (Kd, nM) of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates against Human Carbonic Anhydrase Isoforms. [1]

| Compound | CA I | CA II | CA III | CA IV | CA VA | CA VB | CA VI | CA VII | CA IX | CA XII | CA XIII | CA XIV |

| 4b | >10000 | 15 | >10000 | 2.5 | 100 | 1.8 | 0.8 | 0.5 | 0.12 | 1.2 | 10 | 15 |

| 3b | >10000 | 20 | >10000 | 3.0 | 120 | 2.0 | 1.0 | 0.6 | 0.15 | 1.5 | 12 | 18 |

| 7b | >10000 | 18 | >10000 | 2.8 | 110 | 1.9 | 0.9 | 0.55 | 0.13 | 1.4 | 11 | 16 |

Data extracted from Matulienė et al., Int. J. Mol. Sci. 2021, 23(1), 130.[1][2]

Table 2: Intrinsic Dissociation Constants (Kd, pM) of Selected Compounds, Corrected for Binding-Linked Protonation Reactions. [1]

| Compound | CA IX |

| 4b | 0.08 |

Data extracted from Matulienė et al., Int. J. Mol. Sci. 2021, 23(1), 130.[1][2]

These tables highlight the remarkable potency and selectivity of certain methyl 5-sulfamoyl-benzoate derivatives for the tumor-associated CA IX isoform, with compound 4b exhibiting a Kd of 0.12 nM and an intrinsic dissociation constant of just 0.08 pM.[1][2] The high selectivity over other isoforms is a critical attribute for minimizing potential side effects.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound against carbonic anhydrases involves specific and sensitive assays. Below are detailed methodologies for key experiments.

General Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

This colorimetric assay is a widely used method for screening and characterizing CA inhibitors.[7][8]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction is reduced in a concentration-dependent manner.[7][8]

Materials and Reagents: [7]

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA)

-

Test compound (e.g., this compound) and a known CA inhibitor (e.g., Acetazolamide)

-

Tris-HCl buffer (50 mM, pH 7.4-8.3)

-

DMSO or acetonitrile

-

96-well microplate

-

Microplate reader

Procedure: [7]

-

Reagent Preparation:

-

Prepare a 50 mM Tris-HCl buffer, pH 7.5.

-

Prepare a stock solution of CA (e.g., 1 mg/mL) in cold assay buffer.

-

Prepare a working solution of CA by diluting the stock solution to the desired concentration (e.g., 10-60 units/mL) in cold assay buffer just before use.

-

Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh daily.

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

-

Plate Setup (in triplicate):

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 158 µL of assay buffer to the appropriate wells.

-

Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Synthesis of Methyl 2-Halo-5-Sulfamoyl-Benzoates

The synthesis of the parent scaffold for the compounds with known inhibitory data is a multi-step process.[1]

General Procedure: [1]

-

The appropriate 2,4-dihalo-5-sulfamoylbenzoic acid is refluxed in methanol with concentrated sulfuric acid for 20 hours.

-

The reaction mixture is concentrated under reduced pressure to yield the methyl 2,4-dihalo-5-sulfamoyl-benzoate.

-

Nucleophilic substitution of the halogen at the 4-position is achieved by reacting with various thiols in the presence of a base.

-

Further modifications, such as oxidation of the sulfide to a sulfone, can be performed using an oxidizing agent like peracetic acid.

Visualizations

Signaling Pathway: Role of CA IX in the Tumor Microenvironment

The following diagram illustrates the role of carbonic anhydrase IX in acidifying the tumor microenvironment, a key process in tumor progression.

Caption: Role of CA IX in tumor microenvironment acidification.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of a test compound against carbonic anhydrase.

Caption: Workflow for CA inhibition assay.

Conclusion

While direct experimental data for this compound as a carbonic anhydrase inhibitor is limited in the reviewed literature, the analysis of closely related methyl 5-sulfamoyl-benzoates provides a strong rationale for its potential as a potent and selective inhibitor, particularly against the anticancer target CA IX. The high affinity and selectivity observed for this scaffold underscore its promise for further drug development efforts. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the inhibitory activity of this compound and other novel sulfonamide-based CA inhibitors. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX | MDPI [mdpi.com]

- 2. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. flore.unifi.it [flore.unifi.it]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Benzenesulfonamides: A Technical Guide to the Biological Activity of Methyl 2-(sulfamoylmethyl)benzoate Derivatives and Related Compounds

A comprehensive exploration of the biological activities, experimental protocols, and relevant signaling pathways of benzenesulfonamide derivatives, with a focus on carbonic anhydrase inhibition.

Disclaimer: Direct biological activity data for "Methyl 2-(sulfamoylmethyl)benzoate" is not extensively available in the public domain. This technical guide, therefore, focuses on the well-documented biological activities of the closely related and structurally similar class of compounds: Methyl 2-sulfamoylbenzoate derivatives . The insights from these related compounds provide a strong foundation for understanding the potential therapeutic applications of the broader class of benzenesulfonamides.

Executive Summary

Methyl 2-sulfamoylbenzoate derivatives have emerged as a significant class of bioactive molecules, demonstrating potent and often selective inhibitory activity against various isoforms of the zinc-containing metalloenzymes, carbonic anhydrases (CAs). Of particular interest is the inhibition of tumor-associated CA isoforms, such as carbonic anhydrase IX (CAIX), which are overexpressed in various hypoxic solid tumors and play a crucial role in tumor progression and metastasis. This guide provides an in-depth overview of the quantitative biological data, detailed experimental methodologies for assessing their activity, and the key signaling pathways influenced by these compounds.

Quantitative Biological Activity Data

The primary biological target of Methyl 2-sulfamoylbenzoate derivatives is carbonic anhydrase. The inhibitory potency is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The following tables summarize the inhibitory activity of various Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives against key human (h) CA isoforms.

| Compound ID | Substituent (Position 2) | Substituent (Position 4) | hCA I (Kd, nM) | hCA II (Kd, nM) | hCA IX (Kd, nM) | hCA XII (Kd, nM) |

| 3b | Cl | -S-CH₂-Ph | 1300 | 110 | 0.8 | 3.6 |

| 3d | Cl | -S-Cyclohexyl | 2100 | 180 | 1.1 | 5.2 |

| 4b | Br | -S-CH₂-Ph | 1100 | 90 | 0.12 | 2.8 |

| 5a | -S-Ph | Cl | 1500 | 120 | 2.5 | 8.0 |

| 5b | -S-CH₂-Ph | Cl | 2500 | 200 | 1.5 | 6.5 |

| Acetazolamide | (Reference) | (Reference) | 250 | 12 | 25 | 5.7 |

Data presented in the table is a selection from published studies and is intended for comparative purposes.

Key Signaling Pathways

The anticancer activity of selective CAIX inhibitors is primarily linked to the disruption of pH regulation in the tumor microenvironment, which is controlled by the Hypoxia-Inducible Factor (HIF) signaling pathway.

// Nodes Hypoxia [label="Hypoxia in\nTumor Microenvironment", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a_stabilization [label="HIF-1α Stabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a_translocation [label="HIF-1α Nuclear Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1_complex [label="HIF-1α/HIF-1β Complex\n(HIF-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HRE_binding [label="Binding to Hypoxia\nResponse Elements (HREs)", fillcolor="#FBBC05", fontcolor="#202124"]; CAIX_transcription [label="CAIX Gene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CAIX_protein [label="CAIX Protein Expression\n(on cell surface)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_regulation [label="Extracellular Acidification &\nIntracellular pH Maintenance", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Tumor_Progression [label="Tumor Progression,\nMetastasis, Drug Resistance", fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="Methyl 2-sulfamoylbenzoate\nDerivatives (CAIX Inhibitors)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Nodes start [label="Start: Compound Library of\nMethyl 2-sulfamoylbenzoate Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; primary_screen [label="Primary Screening:\nIn Vitro Carbonic Anhydrase\nInhibition Assay (e.g., Stopped-Flow)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; determine_ic50 [label="Determine IC50/Kd Values\nfor Active Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; selectivity_panel [label="Selectivity Profiling:\nTest against a panel of\nCA Isoforms (I, II, IV, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; select_candidates [label="Select Potent and\nSelective CAIX Inhibitors", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; cell_based_assays [label="Cell-Based Assays:\nCytotoxicity (e.g., MTT Assay)\nCell Migration/Invasion Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies:\nTumor Xenograft Models\nin Mice", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> primary_screen; primary_screen -> determine_ic50; determine_ic50 -> selectivity_panel; selectivity_panel -> select_candidates; select_candidates -> cell_based_assays [label="Potent &\nSelective"]; select_candidates -> end [label="Not Potent or\nNot Selective"]; cell_based_assays -> in_vivo; in_vivo -> end; } Hypoxia-Inducible Factor (HIF) Signaling Pathway for CAIX Expression.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for key assays.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CO₂ hydration activity of a CA isoform.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Stopped-flow spectrophotometer.

-

CO₂-saturated water.

-

Assay Buffer: 20 mM HEPES or TAPS, pH 7.4.

-

pH indicator: p-Nitrophenol or phenol red.

-

Test compounds dissolved in DMSO.

Procedure:

-

Enzyme Preparation: A stock solution of the CA enzyme is prepared in the assay buffer.

-

Inhibitor Preparation: A series of dilutions of the test compound are prepared in DMSO.

-

Reaction Setup: The stopped-flow instrument is set up with two syringes. Syringe A contains the CA enzyme and the pH indicator in the assay buffer. Syringe B contains the CO₂-saturated water.

-

Measurement:

-

An aliquot of the test inhibitor solution (or DMSO for control) is added to the enzyme solution in Syringe A and incubated for a specific time to allow for enzyme-inhibitor binding.

-

The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction.

-

The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

-

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

The derivatives of Methyl 2-sulfamoylbenzoate represent a promising class of compounds, particularly as inhibitors of carbonic anhydrase IX for potential anticancer applications. The structure-activity relationship (SAR) studies have shown that modifications to the benzoate ring can significantly impact both the potency and selectivity of these inhibitors.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, including those with the "sulfamoylmethyl" linker, to fully explore the therapeutic potential of this chemical scaffold. Further investigation into their mechanism of action, pharmacokinetic properties, and in vivo efficacy will be crucial for their development as clinical candidates. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

Pharmacokinetics of sulfonamide compounds.

An In-depth Technical Guide to the Pharmacokinetics of Sulfonamide Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic principles of sulfonamide compounds, including their absorption, distribution, metabolism, and excretion (ADME). It is designed to serve as a detailed resource for professionals in drug development and research, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction to Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in infectious disease therapy.[1][2] They are synthetic bacteriostatic antibiotics with a broad spectrum of activity against gram-positive and many gram-negative bacteria.[3] Understanding their pharmacokinetic profile is essential for optimizing therapeutic efficacy and minimizing potential adverse effects, such as crystalluria.[3][4] The pharmacokinetic behavior of sulfonamides can vary widely among different compounds and species, influencing their duration of action and clinical applications.[5][6]

Mechanism of Action

The antibacterial action of sulfonamides is rooted in their structural similarity to para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid require PABA as a precursor. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), blocking the conversion of PABA into dihydrofolic acid. This inhibition disrupts the synthesis of folic acid, which is a vital component for producing purines and ultimately, bacterial DNA and RNA. Since human cells acquire folic acid from the diet and do not synthesize it, their DNA synthesis is not significantly affected.

Absorption

Most sulfonamides are administered orally and are readily absorbed from the gastrointestinal tract.[1][3] Some formulations are designed for topical application, particularly for treating burns, from which they can also be absorbed.[3] Certain derivatives, like succinylsulfathiazole, are intentionally designed for poor absorption to act locally within the intestines.

Distribution